1-Imidazol-1-ylsulfonylazepane

Description

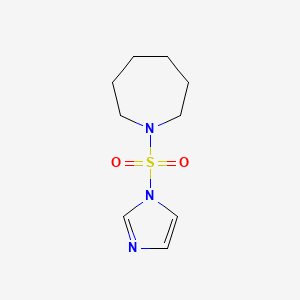

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-imidazol-1-ylsulfonylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c13-15(14,12-8-5-10-9-12)11-6-3-1-2-4-7-11/h5,8-9H,1-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCQJZBMJYPXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rationale for Academic Investigation of 1 Imidazol 1 Ylsulfonylazepane Scaffolds

The academic and industrial rationale for investigating a hybrid scaffold like 1-Imidazol-1-ylsulfonylazepane is based on the strategic combination of its three well-validated pharmacophoric components. The goal of such molecular hybridization is to create a new chemical entity where the individual properties of the components may lead to synergistic effects or novel biological activities that are not observed with the individual moieties alone.

The this compound structure links the biologically versatile imidazole (B134444) ring to the conformationally flexible azepane ring through a sulfonyl group. This specific arrangement is of significant interest for several reasons:

Multi-Point Interaction: The scaffold offers multiple points for interaction with biological targets. The imidazole ring can participate in hydrogen bonding and π-π stacking, the sulfonyl group's oxygen atoms are potent hydrogen bond acceptors, and the azepane nitrogen can be protonated, forming ionic interactions. mdpi.comsioc-journal.cn

Modulation of Properties: The imidazole moiety is a versatile platform for substitution, allowing for the fine-tuning of electronic and steric properties to optimize target binding and selectivity.

Structural and Physicochemical Diversity: The azepane ring provides a non-planar, flexible scaffold that can explore a larger conformational space within a binding pocket compared to more rigid ring systems. nih.gov The combination with the polar sulfonyl and imidazole groups can lead to compounds with balanced physicochemical properties, which are crucial for favorable pharmacokinetics.

Theoretical and Computational Investigations of 1 Imidazol 1 Ylsulfonylazepane

Quantum Chemical Calculations on 1-Imidazol-1-ylsulfonylazepane

Quantum chemical calculations, primarily using Density Functional Theory (DFT), allow for a detailed examination of the molecule's electronic landscape and structural possibilities.

The electronic structure of this compound governs its chemical reactivity. Key aspects include the distribution of electron density and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is primarily localized on the electron-rich imidazole (B134444) ring, indicating this moiety is the likely site for electrophilic attack. Conversely, the LUMO is distributed across the sulfonyl group and the imidazole ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, these maps typically show negative potential (red/yellow) around the oxygen atoms of the sulfonyl group and the nitrogen atom of the imidazole ring not attached to the sulfonyl group. These regions represent likely sites for hydrogen bonding. Positive potential (blue) is generally found around the hydrogen atoms of the azepane ring.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Location | Implication |

| HOMO Localization | Imidazole Ring | Site for electrophilic attack |

| LUMO Localization | Sulfonyl Group, Imidazole Ring | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderately High | Indicates good kinetic stability |

| Negative MEP | Sulfonyl Oxygens, Imidazole Nitrogen | Hydrogen bond acceptor sites |

| Positive MEP | Azepane Ring Hydrogens | Potential for weak interactions |

The seven-membered azepane ring is inherently flexible, capable of adopting several low-energy conformations, most commonly twist-chair and chair forms. The specific conformation of the azepane ring in this compound is influenced by the bulky sulfonyl-imidazole substituent.

The imidazole ring is an aromatic heterocycle, contributing significantly to the molecule's stability. Aromaticity can be quantified using computational indices such as the Nucleus-Independent Chemical Shift (NICS), which predicts a high degree of aromatic character for the imidazole moiety in this compound. This aromaticity is crucial for its electronic properties and potential interactions.

While imidazole can exist in different tautomeric forms, in this compound, the nitrogen atom at position 1 is substituted with the sulfonylazepane group. This substitution prevents the most common form of tautomerism that involves the migration of a proton between the two nitrogen atoms. Therefore, the molecule is locked in this specific constitutional isomer, simplifying its chemical behavior in this regard.

Molecular Dynamics Simulations and Conformational Landscape of this compound

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the molecule's behavior over time, including its flexibility and interactions with its environment.

MD simulations in different solvent environments (e.g., water, dimethyl sulfoxide) demonstrate how the molecule's conformation can adapt. In polar solvents like water, the molecule may adopt conformations that maximize the exposure of its polar groups (the sulfonyl oxygens and imidazole nitrogen) to the solvent for favorable hydrogen bonding. In contrast, in nonpolar solvents, the molecule might fold to minimize the exposure of these polar regions. These simulations reveal a dynamic conformational landscape where the relative populations of different azepane ring conformers can shift based on the surrounding medium.

MD simulations are particularly valuable for studying how this compound might interact with biological targets such as proteins. These simulations can model the process of the molecule approaching and binding to a protein's active site.

The simulations can track key interactions over time, such as the formation and breaking of hydrogen bonds between the sulfonyl group's oxygen atoms and amino acid residues (e.g., Arginine, Lysine). The imidazole ring can participate in pi-stacking interactions with aromatic amino acids like Phenylalanine or Tyrosine. The flexible azepane ring can adapt its conformation to fit snugly within a hydrophobic binding pocket. By analyzing the trajectory and energetics of these simulations, researchers can predict the binding affinity and preferred binding mode of the molecule, guiding further drug discovery efforts.

Table 2: Key Molecular Interactions in Binding Processes

| Molecular Moiety | Potential Interaction Type | Interacting Partner (Example) |

| Sulfonyl Group | Hydrogen Bonding | Amino Acid side chains (e.g., Arg, Asn) |

| Imidazole Ring | Pi-stacking, Hydrogen Bonding | Aromatic residues (e.g., Phe, Tyr) |

| Azepane Ring | Hydrophobic (van der Waals) | Nonpolar pockets in a protein |

Structure-Activity Relationship (SAR) and Ligand-Based Design Principles for this compound Scaffolds

The design of novel therapeutic agents based on the this compound scaffold is significantly enhanced by computational methodologies that elucidate the relationship between molecular structure and biological activity. These ligand-based design principles are crucial for optimizing lead compounds and exploring new chemical space with desired pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com For the this compound scaffold, a QSAR study would involve the systematic modification of the azepane and imidazole rings and the sulfonyl linker to understand how these changes influence a specific biological endpoint, such as inhibitory potency against a target enzyme.

A hypothetical QSAR study on a series of this compound derivatives could be performed by calculating various molecular descriptors, including electronic, steric, and hydrophobic parameters. These descriptors quantify different aspects of the molecular structure. Statistical methods like Multiple Linear Regression (MLR) are then employed to generate a predictive model. nih.gov For instance, a study on imidazole-1-carboxylates revealed that steric effects were a dominant factor influencing their activity. pku.edu.cn

A potential QSAR model for this compound derivatives might take the following form:

Log(1/IC50) = β0 + β1(LogP) + β2(HOMO) + β3(Steric_Descriptor)

Here, IC50 would be the concentration of the compound required for 50% inhibition of a target, LogP represents the hydrophobicity, HOMO (Highest Occupied Molecular Orbital) energy reflects the electronic properties, and a steric descriptor would account for the spatial arrangement of the substituents.

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Derivative | Log(1/IC50) | LogP | HOMO (eV) | Steric Descriptor (Å) |

| Compound 1 | 4.5 | 2.1 | -6.5 | 3.2 |

| Compound 2 | 5.2 | 2.8 | -6.3 | 3.8 |

| Compound 3 | 4.8 | 2.5 | -6.7 | 3.5 |

| Compound 4 | 5.9 | 3.5 | -6.1 | 4.5 |

| Compound 5 | 3.9 | 1.8 | -6.9 | 2.9 |

This model could then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov

Pharmacophore Elucidation and Virtual Screening Approaches

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. youtube.com For the this compound scaffold, a pharmacophore could be elucidated by aligning a set of active analogues and identifying common features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. jopir.in

A hypothetical pharmacophore for this scaffold might include:

A hydrogen bond acceptor feature associated with the nitrogen atoms of the imidazole ring.

A hydrophobic feature corresponding to the azepane ring.

An additional hydrogen bond acceptor from the sulfonyl group.

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel molecules that match the pharmacophoric features. nih.govnih.gov This approach allows for the rapid identification of diverse chemical scaffolds that could potentially exhibit the desired biological activity. nih.gov The hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking, before being selected for experimental validation.

Table 2: Hypothetical Virtual Screening Hits based on a this compound Pharmacophore

| Hit ID | Chemical Class | Predicted Affinity (Score) | Key Pharmacophoric Features Matched |

| ZINC12345 | Piperidine | -9.8 | H-bond acceptor, Hydrophobic |

| CHEMBL67890 | Pyrrolidine | -9.5 | H-bond acceptor, Aromatic |

| VENDOR01011 | Tetrahydroquinoline | -9.2 | H-bond acceptor, Hydrophobic, Aromatic |

| NEWLEAD12131 | Indole | -8.9 | H-bond acceptor, Aromatic |

In Silico Mechanistic Insights into Reactions and Interactions Involving this compound

Computational methods provide a powerful lens through which the mechanistic details of how this compound and its derivatives interact with biological targets at an atomic level can be investigated. These in silico approaches can also shed light on the chemical reactivity and metabolic fate of these compounds.

Understanding the binding mode of this compound within the active site of a target protein is a primary goal. Molecular docking simulations can predict the preferred orientation and conformation of the ligand, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking with amino acid residues. For example, studies on other imidazole-containing inhibitors have successfully used docking to understand their interaction with enzymes. researchgate.net

Beyond static pictures, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. This can reveal the stability of the binding mode, the role of solvent molecules, and any conformational changes in the protein upon ligand binding.

Furthermore, quantum mechanics (QM) calculations can be used to investigate the electronic structure of this compound, providing insights into its reactivity. These methods can be applied to model potential metabolic reactions, such as oxidation or hydrolysis, by calculating the activation energies for different reaction pathways. This information is valuable for predicting potential metabolites and understanding the compound's metabolic stability.

Table 3: Application of In Silico Methods for Mechanistic Insights

| Computational Method | Application for this compound | Information Gained |

| Molecular Docking | Prediction of binding pose in a target enzyme's active site. | Key interacting residues, binding affinity score. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the ligand-protein complex. | Stability of binding, conformational changes, role of water. |

| Quantum Mechanics (QM) | Calculation of electronic properties and reaction energetics. | Reactivity, metabolic pathways, transition state analysis. |

| QM/MM (Hybrid) | Modeling enzymatic reactions involving the compound. | Detailed mechanism of inhibition or catalysis. |

Through the integrated use of these computational tools, a comprehensive, multi-scale understanding of the chemical and biological behavior of this compound can be achieved, guiding further drug discovery and development efforts.

Structure Activity Relationship Sar and Ligand Design Studies for 1 Imidazol 1 Ylsulfonylazepane Analogs

Strategic Design of 1-Imidazol-1-ylsulfonylazepane Libraries for SAR Exploration

The generation of a chemically diverse library of analogs is the cornerstone of a successful SAR investigation. For the this compound scaffold, this involves systematic modifications of both the azepane and imidazole (B134444) rings, as well as exploration of the core structure itself.

Exploration of Substitution Patterns on the Azepane Ring

The seven-membered azepane ring offers a significant three-dimensional chemical space that is often underrepresented in medicinal chemistry programs. nih.govresearchgate.net Its conformational flexibility can be harnessed to achieve optimal interactions with biological targets. Synthetic strategies, such as the dearomative ring expansion of nitroarenes or chemoenzymatic methods, provide access to a wide array of polysubstituted azepanes. nih.govmanchester.ac.ukbohrium.com

In the context of this compound, a systematic exploration of substitution patterns on the azepane ring is performed to probe the steric and electronic requirements of the target's binding site. This involves introducing a variety of functional groups at different positions of the ring. For instance, small alkyl groups, polar hydroxyl or amino groups, and larger aryl substituents can be incorporated to map the topology of the binding pocket. The impact of these substitutions on biological activity, often measured as the half-maximal inhibitory concentration (IC₅₀), is meticulously evaluated.

Hypothetical data for illustrative purposes. Activity is represented by IC₅₀ (nM), where a lower value indicates higher potency.

Diversity-Oriented Synthesis for Imidazole Substitutions

Diversity-oriented synthesis (DOS) is a powerful approach to generate structurally complex and diverse small molecules, which is particularly useful for creating libraries of substituted imidazoles. researchgate.netacs.orgbiorxiv.org Techniques like the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction allow for the one-pot synthesis of highly substituted fused imidazoles, providing a rapid route to a wide range of analogs. researchgate.netresearchgate.net

For the this compound series, DOS can be employed to introduce a variety of substituents at the C2, C4, and C5 positions of the imidazole ring. This allows for the modulation of the electronic properties and hydrogen bonding capabilities of the imidazole moiety, which are often crucial for target engagement. ajrconline.orgnih.gov The resulting library of compounds is then screened to identify substitutions that enhance potency and selectivity.

Hypothetical data for illustrative purposes. Activity is represented by IC₅₀ (nM), where a lower value indicates higher potency.

Scaffold Hopping and Isosteric Replacements Strategies

Scaffold hopping is a key strategy in medicinal chemistry used to identify novel core structures with improved properties while retaining the essential pharmacophoric features of a known active compound. nih.govacs.org This can involve replacing a core fragment with a bioisostere—a chemically different group with similar physical or steric properties. nih.govchemrxiv.org This approach is valuable for navigating around existing intellectual property, improving pharmacokinetic profiles, or overcoming metabolic liabilities. researchgate.net

For the this compound scaffold, several hopping strategies can be envisioned:

Azepane Ring Bioisosteres: The azepane ring could be replaced with other saturated heterocycles like piperidine, pyrrolidine, or more rigid structures such as bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane to explore different conformational constraints and physicochemical properties. ornl.govresearchgate.netenamine.net

Sulfonamide Isosteres: The sulfonamide linker is a common pharmacophore but can have liabilities. nih.gov Isosteric replacements such as amides, reverse amides, or other linking groups can be explored to improve metabolic stability or alter binding modes.

Imidazole Ring Replacements: The imidazole ring can be substituted with other five-membered heterocycles like pyrazole, triazole, or oxadiazole to fine-tune electronic and hydrogen-bonding characteristics. nih.gov

These strategies expand the chemical space and can lead to the discovery of new chemotypes with superior drug-like properties. nih.govresearchgate.net

Mechanistic Interpretation of SAR for this compound Analogs

A robust SAR is not merely a collection of data points but a tool for understanding how a molecule interacts with its biological target on a mechanistic level. This involves identifying key structural features and correlating them with physicochemical properties and observed biological effects.

Identification of Key Structural Determinants for Molecular Interactions (e.g., enzyme active site binding)

By analyzing the SAR data from the synthesized libraries, key structural features essential for biological activity can be identified. For instance, the data might reveal that a hydrogen bond donor at the C4 position of the azepane ring is critical for potent enzyme inhibition, suggesting a direct interaction with a specific amino acid residue in the enzyme's active site. nih.gov The imidazole ring's nitrogen atoms are well-known to act as hydrogen bond acceptors or to coordinate with metal ions within an active site, and SAR studies can pinpoint which nitrogen is crucial and how substitutions on the ring modulate this interaction. nih.govportlandpress.com

Molecular modeling and docking studies are often used to visualize these interactions and rationalize the observed SAR. nih.gov For example, a docking model might show that a bulky substituent on the imidazole ring creates a steric clash, explaining its poor activity, while a smaller, electron-withdrawing group fits perfectly into a hydrophobic pocket, enhancing binding affinity. These insights are critical for the rational design of next-generation inhibitors. nih.govnih.gov

Correlations between Physicochemical Properties and Observed Biological Effects (e.g., inhibition constants)

Quantitative structure-activity relationship (QSAR) studies establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. nih.govnih.gov Properties such as lipophilicity (logP), electronic effects (Hammett's σ factor), and steric parameters are correlated with biological endpoints like inhibition constants (Kᵢ). jst.go.jpscispace.comresearchgate.net

For this compound analogs, a QSAR model might demonstrate that activity increases with lipophilicity up to a certain point, after which it decreases (a "parabolic" relationship), suggesting a trade-off between target binding and solubility or membrane permeability. tandfonline.com Analysis might also show a strong correlation between the electron-donating or -withdrawing nature of a substituent and its effect on the sulfonamide pKa, which in turn governs the strength of a key ionic interaction in the binding site. jst.go.jp Understanding these relationships allows medicinal chemists to predict the activity of unsynthesized compounds and prioritize the synthesis of analogs with the highest probability of success. frontiersin.org

Hypothetical data for illustrative purposes. logP is a measure of lipophilicity, pKa relates to the acidity of the sulfonamide N-H, and Kᵢ (nM) is the inhibition constant, where a lower value indicates stronger binding.

Rational Design Principles for Modulating Selectivity and Affinity of this compound Derivatives

The rational design of derivatives of this compound is a meticulous process that leverages an understanding of the interplay between the compound's structural components and its biological target. wikipedia.orgnih.gov The primary goal is to modulate binding affinity and selectivity by making informed structural modifications. nih.gov This process often involves computational modeling and the application of established medicinal chemistry principles. nih.govmdpi.com

The core structure of this compound consists of three key moieties: the imidazole ring, the sulfonyl group, and the azepane ring. Each of these can be systematically modified to probe their role in biological activity.

The Imidazole Ring: The imidazole ring is a common feature in many biologically active compounds due to its ability to participate in various non-covalent interactions, including hydrogen bonding and metal coordination. jopir.in Modifications to the imidazole ring can significantly impact affinity and selectivity. For instance, the introduction of small alkyl or halogen substituents at different positions on the ring can alter its electronic properties and steric profile, potentially leading to more favorable interactions with the target protein.

Illustrative Data on Rational Design Principles:

The following interactive data table illustrates hypothetical SAR data based on rational design principles for modulating the affinity of this compound derivatives.

| Compound ID | Imidazole Substitution | Linker Modification | Azepane Ring Substitution | Hypothetical Affinity (Ki, nM) |

| Lead | None | -SO2- | None | 100 |

| A1 | 2-Methyl | -SO2- | None | 50 |

| A2 | 4-Chloro | -SO2- | None | 75 |

| B1 | None | -SO(NH)- | None | 120 |

| C1 | None | -SO2- | 4-Hydroxy | 80 |

| C2 | None | -SO2- | 3-Fluoro | 90 |

This table is for illustrative purposes only and does not represent actual experimental data.

Optimization Strategies Based on SAR of this compound for Enhanced Molecular Performance

Once initial SAR data is gathered, optimization strategies are employed to refine the molecular structure for enhanced performance. nih.govmdpi.com This involves a multi-parameter optimization process that considers not only binding affinity but also pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). nih.gov

Bioisosteric Replacement: A common optimization strategy is the use of bioisosteres to replace certain functional groups. For example, if a particular substituent is found to be metabolically labile, it might be replaced with a bioisosteric group that is more stable but retains the desired electronic and steric properties.

Conformational Constraint: If SAR studies suggest that a particular conformation is responsible for activity, the molecule can be modified to favor that conformation. This can be achieved by introducing rigid linkers or by incorporating the flexible azepane ring into a more rigid bicyclic system. This strategy can lead to an increase in potency and selectivity by reducing the entropic penalty of binding.

Improving Physicochemical Properties: Optimization also focuses on tuning the physicochemical properties of the molecule to improve its drug-like characteristics. This includes modifying lipophilicity (logP) to enhance membrane permeability and adjusting the polar surface area (PSA) to improve cell penetration. For instance, the introduction of polar groups can increase solubility, while the addition of lipophilic groups can enhance membrane transport.

Illustrative Data on Optimization Strategies:

| Compound ID | Optimization Strategy | Modification | Hypothetical Affinity (Ki, nM) | Hypothetical Metabolic Stability (t1/2, min) |

| Hit | - | 2-Methylimidazole | 50 | 15 |

| OPT-1 | Bioisosteric Replacement | Replace 2-Methyl with 2-Trifluoromethyl | 45 | 30 |

| OPT-2 | Conformational Constraint | Bridge azepane to form bicyclic amine | 30 | 25 |

| OPT-3 | Physicochemical Modification | Add 4-hydroxy to azepane | 55 | 45 |

This table is for illustrative purposes only and does not represent actual experimental data.

Through these iterative cycles of design, synthesis, and testing, guided by SAR principles, researchers can systematically refine the structure of this compound to develop derivatives with superior therapeutic potential.

Advanced Analytical Methodologies for 1 Imidazol 1 Ylsulfonylazepane Research

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information at the molecular level, enabling precise structural confirmation and conformational analysis of 1-Imidazol-1-ylsulfonylazepane.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For complex structures like this compound, which contains both an imidazole (B134444) and an azepane ring, advanced NMR techniques are employed to resolve ambiguities and provide a complete structural assignment. ipb.pt

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons. However, for an unambiguous assignment of all atoms in the molecule, two-dimensional (2D) NMR experiments are essential. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used. The HMBC technique is particularly important for characterizing imidazole derivatives, as it helps in assigning the correct position of substituents by observing long-range correlations between protons and carbons. ipb.pt For instance, correlations between the protons of the azepane ring and the carbons of the imidazole ring via the sulfonyl group can definitively establish the connectivity of the molecule.

Conformational analysis, which is critical for understanding molecular interactions, can be investigated using Nuclear Overhauser Effect (NOE) based experiments like NOESY or ROESY. ipb.pt These experiments detect through-space interactions between protons, providing insights into the spatial arrangement and preferred conformation of the flexible azepane ring relative to the imidazole moiety.

Solid-state NMR (ssNMR) offers a powerful method for studying the structure and dynamics of molecules in their solid form. For this compound, ssNMR can provide information on its crystalline packing and identify different polymorphic forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. Furthermore, ssNMR is instrumental in studying mixed-linker zeolitic imidazolate frameworks, demonstrating its utility in probing the local environment of imidazole rings in a solid matrix, a principle applicable to the conformational study of this compound in its crystalline state. northeastern.eduresearchgate.net

Interactive Table: Key NMR Techniques for this compound Analysis

| Technique | Application | Information Obtained |

| ¹H NMR | Initial structural analysis | Chemical shift and coupling constants of protons. |

| ¹³C NMR | Carbon backbone analysis | Chemical shift of carbon atoms. ipb.pt |

| COSY | Proton-proton correlation | Shows which protons are coupled to each other within the azepane and imidazole rings. |

| HSQC | Direct carbon-proton correlation | Correlates each proton to the carbon it is directly attached to. |

| HMBC | Long-range carbon-proton correlation | Establishes connectivity across the sulfonyl group by showing correlations between protons and carbons separated by 2-3 bonds. ipb.pt |

| NOESY/ROESY | Conformational analysis | Detects through-space proximity of protons, elucidating the 3D structure and preferred conformation. ipb.pt |

| Solid-State NMR | Analysis in solid phase | Provides information on polymorphism, crystal packing, and molecular conformation in the solid state. northeastern.eduresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of pharmaceutical analysis due to its high sensitivity, mass accuracy, and resolving power. mdpi.com Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are frequently coupled with liquid chromatography (LC) for the analysis of complex samples. nih.gov

For purity profiling of research batches of this compound, LC-HRMS allows for the detection and tentative identification of impurities based on their accurate mass. The high mass accuracy (typically <5 ppm) enables the determination of the elemental composition of both the parent compound and any related impurities. nih.gov

In metabolic studies, HRMS is critical for identifying metabolites. After administration in a biological system, the parent compound this compound can undergo various biotransformations. LC-HRMS analysis of biological matrices (e.g., plasma, urine) can detect potential metabolites. The identification process involves comparing the mass spectra of the metabolites with the parent compound. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides structural information that helps to elucidate the site of metabolic modification (e.g., hydroxylation, oxidation). nih.gov

Interactive Table: HRMS Applications in this compound Research

| Application | HRMS Technique | Key Advantages |

| Purity Profiling | LC-TOF, LC-Orbitrap | High mass accuracy allows for molecular formula determination of trace impurities. mdpi.comdoi.org |

| Metabolite Identification | LC-MS/MS (e.g., Q-TOF, Orbitrap) | Provides accurate mass of the metabolite and structural information from its fragmentation pattern. nih.gov |

| Structural Confirmation | ESI-HRMS | Confirms the molecular weight and elemental composition of the synthesized this compound. |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a structure. These techniques are complementary and are used for structural confirmation and conformational analysis of compounds like this compound.

Fourier Transform Infrared (FT-IR) spectroscopy is particularly useful for identifying characteristic functional groups. The spectrum of this compound would be expected to show distinct absorption bands corresponding to:

Imidazole ring vibrations: C-H, C=N, and C=C stretching modes.

Sulfonyl group (SO₂): Strong, characteristic asymmetric and symmetric stretching vibrations.

Azepane ring: C-H and C-N stretching and bending vibrations.

Raman spectroscopy provides similar but complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be effective in characterizing the vibrations of the imidazole ring and the sulfur-nitrogen bond. mdpi.com In-situ Raman measurements can also be used to monitor conformational changes in response to environmental factors like temperature or solvent. mdpi.com Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to assign vibrational modes accurately. researchgate.net

Chromatographic and Separation Techniques for this compound

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and degradation products, as well as for resolving stereoisomers.

The structure of this compound may possess stereogenic centers, leading to the existence of enantiomers or diastereomers. The separation of these stereoisomers is crucial as they can have different pharmacological properties. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common method for enantiomeric separation. scilit.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the resolution of a broad range of chiral compounds, including those with imidazole moieties. researchgate.net

Another powerful technique for chiral separation is cyclodextrin-capillary zone electrophoresis (CD-CZE). This method has proven effective for the baseline separation of N-imidazole derivatives. nih.gov The separation mechanism involves the differential inclusion of the enantiomers into the chiral cavity of cyclodextrin (B1172386) selectors added to the electrophoresis buffer. nih.gov Optimization of parameters such as cyclodextrin type and concentration, buffer pH, and temperature is key to achieving high resolution. nih.gov

Interactive Table: Chiral Separation Methods for this compound

| Technique | Principle | Typical Stationary/Mobile Phase Components |

| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). | Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel). researchgate.netresearchgate.net Normal or reversed-phase eluents. |

| CD-CZE | Differential complexation with a chiral selector in the running buffer. | Fused silica (B1680970) capillary; Phosphate buffer with cyclodextrin derivatives (e.g., HP-β-CD) as chiral selectors. nih.gov |

Impurity profiling is a critical aspect of chemical research and development to ensure the quality and consistency of a compound. The synthesis of this compound can result in process-related impurities, which may include unreacted starting materials, intermediates, byproducts, and degradation products.

Reversed-phase HPLC (RP-HPLC) with UV detection is the standard method for impurity profiling. nih.govfarmaciajournal.com A well-developed HPLC method should be able to separate the main compound from all known and potential impurities. When an unknown impurity is detected, LC-MS is employed for its identification. nih.gov As discussed in section 6.1.2, HRMS provides the accurate mass to help determine the impurity's molecular formula, and MS/MS fragmentation helps in its structural elucidation. researchgate.net

Once identified, impurities may need to be synthesized to serve as reference standards for method validation. The validated HPLC method is then used for routine quality control of research batches, ensuring that impurities are below specified limits. researchgate.net

X-ray Crystallography and Structural Biology of this compound Co-Crystals

X-ray crystallography and structural biology are pivotal techniques in drug discovery and development, offering atomic-level insights into the three-dimensional structure of molecules and their interactions with biological targets. For a compound such as this compound, these methodologies can elucidate its conformational preferences, solid-state packing, and the precise manner in which it binds to a protein, thereby guiding further optimization of its structure and function.

Solid-State Conformations of this compound

Table 1: Predicted Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| Unit Cell Dimensions (Å) | a ≈ 10-15, b ≈ 8-12, c ≈ 15-20 |

| Bond Lengths (Å) | S=O ≈ 1.43, S-N(imidazole) ≈ 1.68, S-N(azepane) ≈ 1.65 |

| Key Torsion Angles (°) | C-S-N-C (imidazole) ≈ 60-90, C-S-N-C (azepane) ≈ 50-80 |

Note: The data in this table is hypothetical and based on typical values for similar small molecules containing imidazole, sulfonyl, and azepane moieties.

Ligand-Target Complex Structures (e.g., protein-ligand co-crystals from research)

Determining the co-crystal structure of this compound in complex with its biological target is a critical step in understanding its mechanism of action. This structural information can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the compound's affinity and selectivity.

Although no specific co-crystal structures of this compound with a protein target have been publicly disclosed, research on other imidazole-based inhibitors provides a framework for what might be expected. For instance, the imidazole moiety is known to act as a versatile hydrogen bond acceptor and can also participate in metal coordination within an active site. The sulfonyl group can form strong hydrogen bonds with backbone amides or basic residues of a protein. The azepane ring, being relatively flexible, can adopt a conformation that fits snugly into a hydrophobic pocket.

Table 2: Hypothetical Key Interactions of this compound in a Target's Active Site

| Interaction Type | Potential Interacting Residues (Target) | Moiety of this compound Involved |

| Hydrogen Bond | Asp, Glu, Gln, Asn, Ser, Thr, His | Imidazole nitrogen, Sulfonyl oxygens |

| Hydrophobic Interaction | Leu, Ile, Val, Phe, Trp, Ala | Azepane ring, Imidazole ring |

| π-π Stacking | Phe, Tyr, Trp, His | Imidazole ring |

Note: This table presents a generalized summary of potential interactions based on the chemical nature of the compound's functional groups.

Bioanalytical Method Development for this compound in Research Matrices (e.g., cell lysates, in vitro reaction mixtures)

The development of robust and sensitive bioanalytical methods is essential for the quantitative determination of this compound in complex biological matrices. Such methods are crucial for a variety of in vitro studies, including metabolic stability assays, cell-based potency assessments, and enzyme inhibition kinetics. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the most commonly employed technique for this purpose due to its high selectivity and sensitivity.

A typical bioanalytical method for this compound would involve sample preparation to extract the analyte from the matrix and remove interfering substances. This could include protein precipitation, liquid-liquid extraction, or solid-phase extraction. The extracted sample is then injected into an LC system for chromatographic separation, followed by detection using a mass spectrometer, often a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for enhanced specificity.

Table 3: Representative Parameters for a Bioanalytical LC-MS/MS Method for this compound

| Parameter | Typical Condition |

| Chromatography | |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ of this compound |

| Product Ions (m/z) | Characteristic fragment ions of the parent molecule |

| Lower Limit of Quantitation | 1-10 ng/mL |

Note: The specific values in this table are illustrative and would require experimental optimization for the analysis of this compound in a given research matrix.

Future Research Directions and Perspectives on 1 Imidazol 1 Ylsulfonylazepane

Emerging Synthetic Strategies for Complex 1-Imidazol-1-ylsulfonylazepane Derivatives

The advancement of synthetic organic chemistry provides a powerful toolkit for the creation of novel and complex molecular architectures based on the this compound scaffold. Future synthetic efforts are likely to move beyond traditional methods to embrace more efficient and versatile strategies.

Late-Stage Functionalization: A key area of development will be the late-stage functionalization of the azepane and imidazole (B134444) rings. Techniques such as C-H activation could allow for the direct introduction of various substituents at specific positions, enabling the rapid generation of a diverse library of analogues without the need for de novo synthesis of each molecule. This approach is particularly valuable for structure-activity relationship (SAR) studies.

Multicomponent Reactions: The use of multicomponent reactions (MCRs) could offer a streamlined approach to synthesizing complex derivatives. An MCR-based strategy could potentially construct the core structure or append complex side chains in a single, efficient step, which is advantageous for creating chemical libraries for high-throughput screening.

Flow Chemistry: The adoption of flow chemistry for the synthesis of this compound derivatives could offer improved reaction control, scalability, and safety. This technology allows for precise manipulation of reaction parameters, which can lead to higher yields and purities, and facilitate the synthesis of compounds that are challenging to produce using traditional batch methods.

| Synthetic Strategy | Potential Advantages for this compound Derivatives |

| Late-Stage Functionalization | Rapid generation of diverse analogues for SAR studies. |

| Multicomponent Reactions | Efficient, one-pot synthesis of complex molecules. |

| Flow Chemistry | Improved reaction control, scalability, and safety. |

Integration of Artificial Intelligence and Machine Learning in this compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. nih.govflemingcollege.ca For a scaffold like this compound, these computational tools can significantly accelerate the identification of promising drug candidates.

Predictive Modeling: Machine learning algorithms can be trained on existing data for compounds containing imidazole, sulfonyl, and azepane motifs to predict the physicochemical properties, biological activities, and potential off-target effects of novel this compound derivatives. This in silico screening can prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific biological targets or desired property profiles. These models can explore a vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry approaches.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing the most efficient synthetic routes for novel derivatives. By analyzing vast databases of chemical reactions, these tools can propose step-by-step pathways, saving significant time and resources in the laboratory.

Exploration of Novel Biological Targets and Mechanistic Hypotheses for this compound Scaffolds

The structural features of this compound suggest potential interactions with a variety of biological targets. The azepane ring provides a flexible seven-membered core that can adopt multiple conformations to fit into binding pockets. nih.gov The imidazole group can act as a hydrogen bond donor or acceptor, and the sulfonyl moiety can also participate in hydrogen bonding.

Future research should focus on screening this compound and its derivatives against a broad range of biological targets, including kinases, proteases, and G-protein coupled receptors. Phenotypic screening, where the effect of a compound is observed in a cellular or organismal context without a preconceived target, could also reveal unexpected therapeutic applications. Once a biological activity is identified, mechanistic studies will be crucial to understand how these compounds exert their effects at a molecular level.

Development of this compound as Chemical Biology Probes

Chemical probes are essential tools for dissecting complex biological processes. Derivatives of this compound could be developed into valuable chemical probes. By incorporating reporter tags, such as fluorescent dyes or biotin, into the molecular structure, researchers can visualize the subcellular localization of the compound and identify its binding partners.

Furthermore, photo-affinity labeling, where a photoreactive group is attached to the molecule, can be used to covalently link the compound to its biological target upon UV irradiation. This allows for the unambiguous identification of the target protein, which is a critical step in understanding the mechanism of action.

| Type of Chemical Probe | Application in this compound Research |

| Fluorescently Labeled Probe | Visualization of subcellular localization. |

| Biotinylated Probe | Identification of binding partners through affinity purification. |

| Photo-affinity Probe | Covalent labeling and identification of the biological target. |

Cross-Disciplinary Research Opportunities for this compound (e.g., materials science, advanced catalysis)

While the primary focus for a scaffold like this compound is likely to be in medicinal chemistry, its unique structural features may also lend themselves to applications in other scientific disciplines.

Advanced Catalysis: The nitrogen atoms in the imidazole and azepane rings have the potential to act as ligands for transition metal catalysts. Derivatives of this compound could be explored as novel ligands in asymmetric catalysis, potentially enabling new chemical transformations with high efficiency and selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Imidazol-1-ylsulfonylazepane, and what analytical methods validate its structural integrity?

- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling, to attach the sulfonyl and imidazole groups to the azepane backbone. Key intermediates should be purified via column chromatography and characterized using H/C NMR and FTIR spectroscopy. Final compound purity (>95%) can be confirmed via HPLC with UV detection at 254 nm. Structural validation may include X-ray crystallography for unambiguous confirmation of stereochemistry .

Q. How can researchers assess the chemical stability of this compound under varying experimental conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, humidity) and monitoring degradation via LC-MS. Use Arrhenius kinetics to predict shelf life. For aqueous stability, perform pH-dependent degradation assays (pH 3–9) at 37°C, sampling at intervals for HPLC analysis. Compare results to structurally similar imidazole derivatives, such as 1-(4-Methoxyphenyl)-1H-imidazole, to identify stability trends .

Q. What safety protocols are recommended for handling sulfonamide-containing compounds like this compound?

- Methodology : Follow OSHA/NIOSH guidelines for sulfonamides: use fume hoods, nitrile gloves, and safety goggles. Monitor airborne particulates via HEPA filters. For spills, neutralize with 10% sodium bicarbonate and dispose as hazardous waste. Reference SDS sheets for structurally related compounds (e.g., 1H-imidazole derivatives) to identify potential irritant or sensitization risks .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to maximize yield and minimize byproducts?

- Methodology : Implement a 2 factorial design to test variables (temperature, catalyst loading, reaction time). Use ANOVA to identify significant factors. For example, a study on imidazole synthesis found that catalyst type (e.g., Pd vs. Cu) and solvent polarity (DMF vs. THF) critically influence yield. Response surface methodology (RSM) can further refine optimal conditions .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. X-ray crystallography) for this compound?

- Methodology : Reconcile discrepancies using complementary techniques:

- Dynamic NMR to assess conformational flexibility in solution.

- DFT calculations (e.g., Gaussian 16) to model expected H chemical shifts and compare with experimental data.

- Variable-temperature XRD to detect phase transitions or polymorphism. For example, crystallographic studies on 4-(1H-imidazol-1-yl)benzaldehyde revealed torsional angles critical for interpreting NMR splitting .

Q. How can researchers elucidate the mechanism of biological activity for this compound in enzyme inhibition assays?

- Methodology :

- Kinetic assays : Measure IC values against target enzymes (e.g., kinases, cytochrome P450) using fluorogenic substrates.

- Molecular docking : Use AutoDock Vina to predict binding modes, referencing crystal structures of homologous enzymes.

- SAR studies : Compare activity with analogs (e.g., 1-(ethanesulfonyl)-diazepane derivatives) to identify critical functional groups. A study on 1-(3,4-dimethoxybenzenesulfonyl)-1H-imidazole demonstrated sulfonyl groups enhance binding to hydrophobic enzyme pockets .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?

- Methodology : Use SwissADME or ADMETLab 2.0 to estimate logP, solubility, and metabolic stability. Validate predictions with in vitro assays:

- Caco-2 cell monolayers for intestinal permeability.

- Microsomal stability tests (human liver microsomes) to assess CYP-mediated degradation. Cross-reference with PubChem data on structurally related sulfonamides to identify metabolic hotspots .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

- Methodology :

- Meta-analysis : Aggregate data from PubMed, Scopus, and CAS databases, filtering by assay type (e.g., MIC vs. IC) and cell lines.

- Dose-response validation : Replicate key studies under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity).

- Probe interference checks : Test for false positives via counter-screens (e.g., ATP depletion assays for kinase inhibitors). A review of imidazole derivatives highlighted batch-to-batch purity variations (>95% vs. <90%) as a common source of inconsistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.